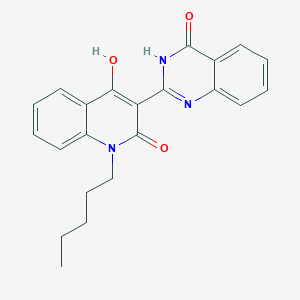![molecular formula C20H21N5O2 B6033225 N-{[2-(3-hydroxy-1-piperidinyl)-3-pyridinyl]methyl}-5-quinoxalinecarboxamide](/img/structure/B6033225.png)
N-{[2-(3-hydroxy-1-piperidinyl)-3-pyridinyl]methyl}-5-quinoxalinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[2-(3-hydroxy-1-piperidinyl)-3-pyridinyl]methyl}-5-quinoxalinecarboxamide, commonly known as HPPQ, is a chemical compound that has gained significant attention in the field of scientific research due to its potential pharmacological properties. HPPQ is a quinoxaline derivative that has been synthesized through various methods and has been extensively studied for its mechanism of action and biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of HPPQ involves the inhibition of COX-2 and 5-LOX enzymes, which are involved in the production of inflammatory mediators such as prostaglandins and leukotrienes. HPPQ also inhibits the activity of nuclear factor-kappa B (NF-κB), which is involved in the regulation of genes involved in inflammation and cell survival.
Biochemical and Physiological Effects:
HPPQ has been found to exhibit potent anti-inflammatory and anti-tumor activities. It has been shown to inhibit the production of inflammatory mediators such as prostaglandins and leukotrienes. HPPQ has also been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, HPPQ has been shown to exhibit neuroprotective effects, protecting neuronal cells from damage caused by oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
HPPQ has several advantages for lab experiments, including its potent anti-inflammatory and anti-tumor activities, as well as its ability to inhibit the activity of certain enzymes involved in the inflammatory response. However, it also has limitations, including its potential toxicity and limited solubility in water.
Direcciones Futuras
There are several future directions for the study of HPPQ, including further investigation into its potential pharmacological properties and its mechanism of action. Additionally, the development of more efficient synthesis methods and the optimization of its pharmacokinetic properties may lead to the development of HPPQ as a potential therapeutic agent for the treatment of inflammatory diseases and cancer. Finally, the investigation of potential drug-drug interactions and the evaluation of its safety profile in preclinical and clinical studies may provide further insight into the potential therapeutic applications of HPPQ.
Métodos De Síntesis
HPPQ has been synthesized through various methods, including the reaction of 2-chloro-3-formyl quinoxaline with 3-hydroxy-1-piperidine carboxylic acid followed by the reaction with 3-pyridine carboxylic acid. The resulting compound is then subjected to further purification steps to obtain HPPQ in its pure form.
Aplicaciones Científicas De Investigación
HPPQ has been extensively studied for its potential pharmacological properties. It has been found to exhibit potent anti-inflammatory and anti-tumor activities. HPPQ has also been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in the inflammatory response.
Propiedades
IUPAC Name |
N-[[2-(3-hydroxypiperidin-1-yl)pyridin-3-yl]methyl]quinoxaline-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O2/c26-15-5-3-11-25(13-15)19-14(4-2-8-23-19)12-24-20(27)16-6-1-7-17-18(16)22-10-9-21-17/h1-2,4,6-10,15,26H,3,5,11-13H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOELQIMTSNVBPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=C(C=CC=N2)CNC(=O)C3=C4C(=CC=C3)N=CC=N4)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-methyl-5-[6-(3-methyl-1-piperidinyl)-3-pyridazinyl]benzenesulfonamide](/img/structure/B6033157.png)
![ethyl 4-[1-(3-furylmethyl)-3-piperidinyl]-1-piperazinecarboxylate](/img/structure/B6033161.png)
![7-[(1S*,2S*,4S*)-bicyclo[2.2.1]hept-5-en-2-ylacetyl]-2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6033165.png)
![methyl 2-[(2-chloro-5-iodobenzoyl)amino]benzoate](/img/structure/B6033169.png)
![ethyl 4-{1-[(5-acetyl-3-thienyl)methyl]-3-piperidinyl}-1-piperazinecarboxylate](/img/structure/B6033175.png)
![3-(2-phenylethyl)-5-[(3-phenyl-1H-pyrazol-4-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B6033176.png)
![N-[6,6-dimethyl-1-(4-methylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-1-methyl-4-oxo-1,4-dihydro-3-quinolinecarboxamide](/img/structure/B6033177.png)
![N-isopropyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-nitrobenzamide](/img/structure/B6033184.png)

![N-(1-{1-[(2E)-3-(4-methoxyphenyl)-2-propen-1-yl]-4-piperidinyl}-1H-pyrazol-5-yl)tetrahydro-3-furancarboxamide](/img/structure/B6033219.png)
![3-[(1-acetyl-4-piperidinyl)oxy]-N-(cyclohexylmethyl)-4-methoxybenzamide](/img/structure/B6033230.png)
![1-amino-3-[2-(3-methyl-1-piperidinyl)ethoxy]-2-propanol](/img/structure/B6033236.png)
![1-[5-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]-3-piperidinecarboxamide](/img/structure/B6033242.png)
![2-cyclohexyl-6-[(3-methoxy-1-piperidinyl)carbonyl]-1,3-benzoxazole](/img/structure/B6033243.png)